molecular formula C10H12N2O2S B3655757 1-(1,3-Benzodioxol-5-ylmethyl)-3-methylthiourea

1-(1,3-Benzodioxol-5-ylmethyl)-3-methylthiourea

Cat. No.: B3655757
M. Wt: 224.28 g/mol
InChI Key: GNEAONQCZYCERC-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-3-methylthiourea is an organic compound that features a benzodioxole moiety attached to a thiourea group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzodioxole ring is known for its presence in bioactive molecules, making this compound a subject of research for its potential biological activities.

Preparation Methods

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-3-methylthiourea typically involves the reaction of 1,3-benzodioxole-5-carbaldehyde with methylamine and thiourea. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acidic or basic catalysts may be used to facilitate the reaction

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(1,3-Benzodioxol-5-ylmethyl)-3-methylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Electrophilic reagents: Nitric acid, halogens

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-3-methylthiourea involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-(1,3-Benzodioxol-5-ylmethyl)-3-methylthiourea can be compared with other similar compounds, such as:

  • 1-(1,3-Benzodioxol-5-ylmethyl)-3-phenylthiourea
  • 1-(1,3-Benzodioxol-5-ylmethyl)-3-ethylthiourea

These compounds share the benzodioxole moiety but differ in their substituents on the thiourea group. The uniqueness of this compound lies in its specific substituent pattern, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-11-10(15)12-5-7-2-3-8-9(4-7)14-6-13-8/h2-4H,5-6H2,1H3,(H2,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEAONQCZYCERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NCC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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